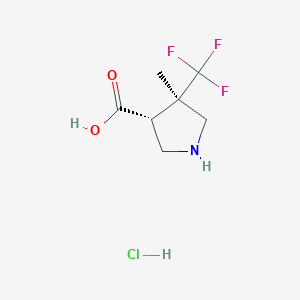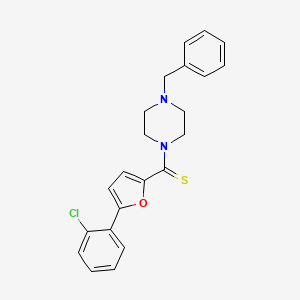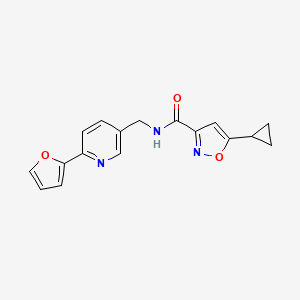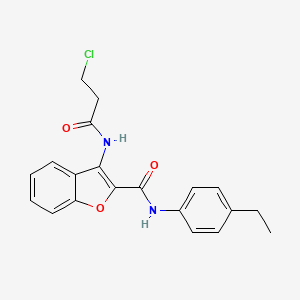
(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 1909288-72-7 . It has a molecular weight of 219.59 and its IUPAC name is (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F3NO2.ClH/c7-6(8,9)4-2-10-1-3(4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.59 . It is a powder at room temperature . The compound’s InChI code is 1S/C6H8F3NO2.ClH/c7-6(8,9)4-2-10-1-3(4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m1./s1 , which provides a unique representation of its molecular structure.Scientific Research Applications
Influenza Neuraminidase Inhibitors
A study focused on the design, synthesis, and structural analysis of influenza neuraminidase inhibitors featuring pyrrolidine cores. The research identified potent inhibitors, including compounds with similar structures to "(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride," showcasing their effectiveness against influenza viruses. This demonstrates the compound's potential in antiviral drug development, with specific interactions in the enzyme's active site leading to significant inhibition of the neuraminidase activity (Wang et al., 2001).
Organocatalytic Applications
Another study explored the use of trifluoromethanesulfonic (triflic) acid as an excellent catalyst for inducing overall 5-endo cyclisation of homoallylic sulfonamides to pyrrolidines. This research highlights the role of similar compounds in catalyzing cyclization reactions, further emphasizing the significance of these compounds in synthetic chemistry and organocatalysis (Haskins & Knight, 2002).
Chemical Stability and Luminescent Sensing
Luminescent 3D Lanthanide-Cadmium Heterometal-Organic Frameworks with Chemical Stability and Selective Luminescent Sensing research indicates the compound's utility in the development of materials with specific luminescent properties. The compound's structural elements contribute to the creation of materials capable of sensing specific ions, showcasing its potential in the development of sensors and materials science (Ding et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-6(7(8,9)10)3-11-2-4(6)5(12)13;/h4,11H,2-3H2,1H3,(H,12,13);1H/t4-,6+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCBOWCAJXKSKV-MYSBMPOLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C(=O)O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CNC[C@@H]1C(=O)O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxybenzamide](/img/structure/B2767057.png)

![Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate](/img/structure/B2767062.png)

![methyl 2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2767065.png)

methanone](/img/structure/B2767070.png)

![3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2767072.png)

![N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2767074.png)
![2-chloro-N-[3-(dimethylsulfamoyl)-4-ethoxyphenyl]-6-methylpyridine-4-carboxamide](/img/structure/B2767075.png)
![6-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2767077.png)
![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-4-iodo-1H-pyrazole](/img/structure/B2767078.png)